1-Cyclopentyl-5-iodopyrazole-3-carboxylic acid
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Overview
Description
1-Cyclopentyl-5-iodopyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopentyl group at position 1, an iodine atom at position 5, and a carboxylic acid group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-5-iodopyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine, which is then subjected to iodination and subsequent cyclization with a suitable carboxylating agent to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-5-iodopyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Organolithium or Grignard reagents under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyrazoles with various functional groups.
- Alcohols or aldehydes from reduction reactions.
- Complex molecules from coupling reactions.
Scientific Research Applications
1-Cyclopentyl-5-iodopyrazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which 1-Cyclopentyl-5-iodopyrazole-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The presence of the iodine atom and carboxylic acid group can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
1-Cyclopentyl-3-iodopyrazole: Lacks the carboxylic acid group, affecting its reactivity and applications.
5-Iodo-3-methylpyrazole: Substituted with a methyl group instead of a cyclopentyl group, altering its chemical properties.
1-Cyclopentyl-5-bromopyrazole-3-carboxylic acid: Bromine substitution instead of iodine, leading to different reactivity.
Uniqueness: 1-Cyclopentyl-5-iodopyrazole-3-carboxylic acid is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the cyclopentyl group enhances its hydrophobicity, while the iodine atom and carboxylic acid group provide sites for further functionalization and interaction with biological targets.
This detailed overview highlights the significance of this compound in various fields of research and its potential for future applications
Properties
IUPAC Name |
1-cyclopentyl-5-iodopyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O2/c10-8-5-7(9(13)14)11-12(8)6-3-1-2-4-6/h5-6H,1-4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYPLIWIDSXIRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)C(=O)O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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